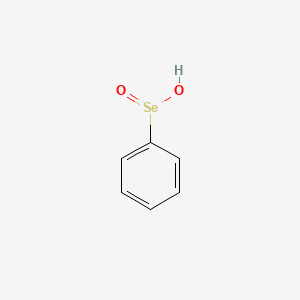
Acide benzèneséléninique
Vue d'ensemble
Description
Le composé de sélénium 1 est un membre de la famille des chalcogènes, qui comprend l'oxygène, le soufre et le tellure. Le sélénium a été découvert en 1817 par J.J. Berzelius en Suède. Il s'agit d'un non-métal avec le numéro atomique 34 et il est connu pour ses divers états d'oxydation, notamment -2, +4 et +6 . Les composés de sélénium ont suscité un intérêt considérable en raison de leurs applications dans la synthèse organique, la science des matériaux et les processus biologiques .
Applications De Recherche Scientifique
Selenium Compound 1 has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Benzeneseleninic acid (BSA) primarily targets sulfhydryl groups in peptides . It plays a crucial role in the synthesis of multi-cyclic peptides constrained by multiple disulfide bonds and thioether bridges . These peptides are known to enhance the biological and pharmaceutical activities of peptide drugs .
Mode of Action
BSA acts as both an oxidant and a deprotecting reagent . Disulfide bonds in peptides can be formed by direct oxidation of two sulfhydryl groups by BSA in neutral media or via two concerted steps, namely deprotecting two acetamidomethyl (Acm) groups and oxidation by BSA in acidic media . This dual functionality allows BSA to facilitate the synthesis of complex peptides.
Biochemical Pathways
The primary biochemical pathway influenced by BSA involves the formation of disulfide bonds and thioether bridges in peptides . The formation of these bonds is critical for the structural stability and function of many peptides. BSA’s role as an oxidant and deprotecting reagent enables the formation of these bonds, thereby influencing the peptide’s biological and pharmaceutical activities .
Result of Action
The action of BSA results in the formation of multi-cyclic peptides with multiple disulfide bonds and thioether bridges . These peptides have enhanced biological and pharmaceutical activities .
Action Environment
The action of BSA is influenced by the pH of the environment. In neutral media, BSA can directly oxidize two sulfhydryl groups to form disulfide bonds . In acidic media, BSA can deprotect two Acm groups and then oxidize them . Therefore, the pH of the environment plays a crucial role in determining the mode of action of BSA.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Benzeneseleninic acid plays a significant role in biochemical reactions, particularly as an oxidizing and deprotecting reagent. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, benzeneseleninic acid can oxidize sulfhydryl groups in peptides to form disulfide bonds, which are crucial for the structural stability and biological activity of peptides . Additionally, benzeneseleninic acid can deprotect acetamidomethyl groups in peptides, facilitating the formation of multi-cyclic peptides with disulfide bonds and thioether bridges
Cellular Effects
Benzeneseleninic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzeneseleninic acid can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This activation can result in changes in gene expression and alterations in cellular metabolism. Furthermore, benzeneseleninic acid has been reported to affect the redox state of cells, which can influence various cellular functions, including cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of benzeneseleninic acid involves its ability to act as an oxidizing agent. It can oxidize thiol groups in proteins and peptides, leading to the formation of disulfide bonds . This oxidation process is crucial for the structural integrity and function of many proteins. Additionally, benzeneseleninic acid can interact with other biomolecules, such as nucleic acids, by inducing oxidative modifications . These modifications can affect the stability and function of nucleic acids, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzeneseleninic acid can change over time. The stability and degradation of benzeneseleninic acid are important factors that influence its long-term effects on cellular function. Studies have shown that benzeneseleninic acid is relatively stable under mild conditions, but it can degrade over time, especially in the presence of light and heat . This degradation can lead to a decrease in its oxidizing activity and, consequently, its effectiveness in biochemical reactions. Long-term exposure to benzeneseleninic acid has been reported to cause oxidative damage to cells, leading to alterations in cellular function and viability .
Dosage Effects in Animal Models
The effects of benzeneseleninic acid vary with different dosages in animal models. At low doses, benzeneseleninic acid has been shown to have beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative stress . At high doses, benzeneseleninic acid can be toxic and cause adverse effects, including oxidative damage to tissues and organs . Studies have reported threshold effects, where the beneficial effects of benzeneseleninic acid are observed at low doses, but toxicity occurs at higher doses . These findings highlight the importance of determining the optimal dosage of benzeneseleninic acid for therapeutic applications.
Metabolic Pathways
Benzeneseleninic acid is involved in various metabolic pathways, including those related to oxidative stress and redox regulation. It can interact with enzymes such as glutathione peroxidase and thioredoxin reductase, which play crucial roles in maintaining cellular redox balance . By modulating the activity of these enzymes, benzeneseleninic acid can influence metabolic flux and metabolite levels. Additionally, benzeneseleninic acid can affect the levels of reactive oxygen species and other redox-active molecules, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of benzeneseleninic acid within cells and tissues are essential for its biological activity. Benzeneseleninic acid can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can interact with various transporters and binding proteins that influence its localization and accumulation. The distribution of benzeneseleninic acid within tissues can also affect its biological activity, with higher concentrations observed in tissues with high oxidative activity .
Subcellular Localization
The subcellular localization of benzeneseleninic acid is critical for its activity and function. Benzeneseleninic acid can be localized to specific cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism and redox regulation . Targeting signals and post-translational modifications can direct benzeneseleninic acid to specific organelles, influencing its activity and function. For example, the presence of specific targeting sequences can direct benzeneseleninic acid to the mitochondria, where it can modulate mitochondrial function and oxidative stress .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le composé de sélénium 1 peut être synthétisé par diverses méthodes. Une approche courante implique la réaction du sélénium élémentaire avec des substrats organiques dans des conditions contrôlées. Par exemple, le dioxyde de sélénium peut être utilisé comme agent oxydant pour introduire du sélénium dans des molécules organiques . Une autre méthode implique l'utilisation d'oxyde de sélénium (IV) et de systèmes d'hydroperoxyde comme "réactifs verts" pour l'oxydation de différents groupes fonctionnels organiques .
Méthodes de production industrielle : La production industrielle du composé de sélénium 1 implique souvent des réactions d'oxydation à grande échelle utilisant du dioxyde de sélénium. Le processus comprend généralement la réaction du sélénium élémentaire avec l'oxygène pour former du dioxyde de sélénium, qui est ensuite utilisé dans des réactions subséquentes pour produire le composé de sélénium souhaité .
Analyse Des Réactions Chimiques
Types de réactions : Le composé de sélénium 1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, le dioxyde de sélénium peut oxyder les alcènes pour former des époxydes et des diols . Il peut également participer à l'oxydation des sulfures en sulfoxydes et des amines secondaires en nitrones .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions avec le composé de sélénium 1 comprennent le peroxyde d'hydrogène, l'hydroperoxyde de t-butyle et divers substrats organiques. Les réactions sont généralement réalisées dans des conditions douces pour assurer la sélectivité et le rendement .
Principaux produits : Les principaux produits formés à partir de réactions impliquant le composé de sélénium 1 comprennent les époxydes, les diols, les sulfoxydes, les nitrones et les acides carboxyliques .
4. Applications de la recherche scientifique
Le composé de sélénium 1 a un large éventail d'applications de recherche scientifique :
Industrie : Les composés de sélénium sont utilisés dans la production de semi-conducteurs, de verre et de céramique.
5. Mécanisme d'action
Le mécanisme d'action du composé de sélénium 1 implique son incorporation dans les sélénoprotéines, qui remplissent diverses fonctions dans l'organisme. Le sélénium est métabolisé en sélénophosphate et en sélénocystéine, qui sont ensuite incorporés dans les protéines par un mécanisme de codage génétique unique . Ces sélénoprotéines agissent comme des antioxydants, protégeant les cellules des dommages oxydatifs et régulant l'inflammation .
Composés similaires :
- Dioxyde de sélénium
- Sélénométhionine
- Sélénocystéine
- Sélén oxydes
- Diséléniures
Comparaison : Le composé de sélénium 1 est unique en raison de ses états d'oxydation et de sa réactivité spécifiques. Contrairement aux composés soufrés, les composés séléniés ont tendance à être réduits dans les systèmes biologiques, ce qui les rend plus efficaces comme antioxydants . De plus, les composés séléniés ont des applications distinctes dans la science des matériaux et la médecine, ce qui les distingue des autres composés chalcogènes .
Comparaison Avec Des Composés Similaires
- Selenium dioxide
- Selenomethionine
- Selenocysteine
- Selenoxides
- Diselenides
Comparison: Selenium Compound 1 is unique due to its specific oxidation states and reactivity. Unlike sulfur compounds, selenium compounds tend to be reduced in biological systems, making them more effective as antioxidants . Additionally, selenium compounds have distinct applications in materials science and medicine, setting them apart from other chalcogen compounds .
Propriétés
IUPAC Name |
benzeneseleninic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2Se/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHKGDVGLJJAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220238 | |
| Record name | Benzeneseleninic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6996-92-5 | |
| Record name | Benzeneseleninic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6996-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneseleninic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneseleninic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Seleninobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


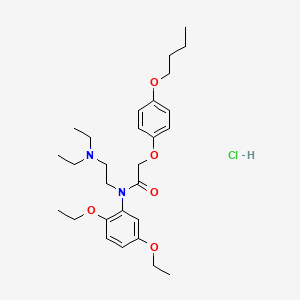
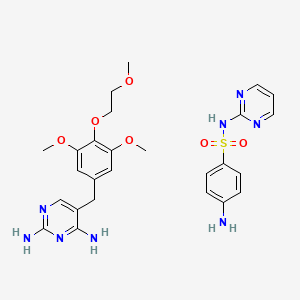
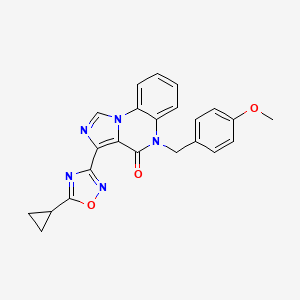
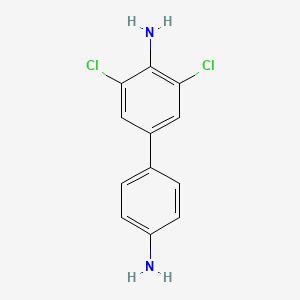
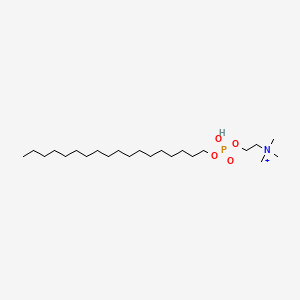



![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)

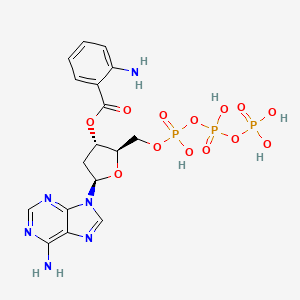

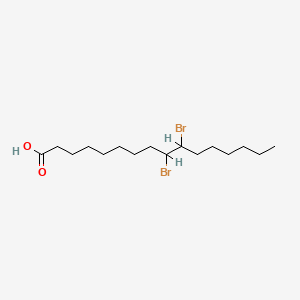
![N-(2-aminoethyl)-N-[2-[3-(4-chlorophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1205800.png)
